molecular formula C22H22N2O B421078 3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde

3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde

Cat. No.: B421078
M. Wt: 330.4g/mol
InChI Key: CJKDEKOSYBTXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the benzyl and carbaldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling complex organic reactions. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the carbaldehyde group to a carboxylic acid.

    Reduction: Reduction of the carbaldehyde group to a primary alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-Benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-carboxylic acid.

    Reduction: Formation of 4-Benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s tetracyclic structure allows it to fit into unique binding sites, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene: Similar tetracyclic structure with a cyclohexyl group instead of a carbaldehyde group.

    Ethyl (5S)-4-benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-carboxylate: Contains an ethyl ester group instead of a carbaldehyde group.

Uniqueness

3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4g/mol

IUPAC Name

4-benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-carbaldehyde

InChI

InChI=1S/C22H22N2O/c25-15-17-9-10-20-19(13-17)18-7-4-8-21-22(18)24(20)12-11-23(21)14-16-5-2-1-3-6-16/h1-3,5-6,9-10,13,15,21H,4,7-8,11-12,14H2

InChI Key

CJKDEKOSYBTXAM-UHFFFAOYSA-N

SMILES

C1CC2C3=C(C1)C4=C(N3CCN2CC5=CC=CC=C5)C=CC(=C4)C=O

Canonical SMILES

C1CC2C3=C(C1)C4=C(N3CCN2CC5=CC=CC=C5)C=CC(=C4)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.